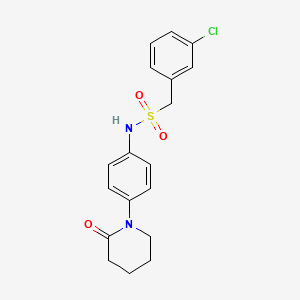

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

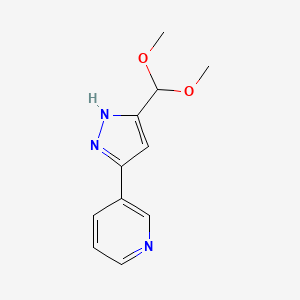

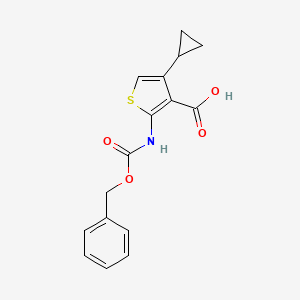

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and is a selective inhibitor of NEDD8-activating enzyme (NAE).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Supramolecular Assembly

A study focused on the structural analysis of nimesulidetriazole derivatives, closely related to the chemical structure , revealed insights into their supramolecular assembly. The research highlighted the impact of substitution on the crystal structures, intermolecular interactions, and the formation of various dimensional frameworks through hydrogen bonding and other interactions. This structural understanding is pivotal for the development of pharmaceutical compounds and materials science applications (Dey et al., 2015).

Synthesis and Chemical Reactivity

Another research avenue explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, demonstrating the chemical reactivity and potential for creating various sulfonamide derivatives with significant pharmaceutical relevance (Craig et al., 2000).

Microbial Reduction for Chiral Intermediates

Research on microbial cultures has shown their capability to catalyze the reduction of compounds similar to 1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide, producing chiral intermediates essential for synthesizing more complex molecules, such as beta-receptor antagonists (Patel et al., 1993).

Ring Expansion Reactions

Investigations into ring expansion reactions of related methanesulfonates have provided insights into the synthetic pathways that can be utilized to create novel organic compounds, showcasing the versatility of sulfonamide derivatives in organic synthesis (Harada et al., 1993).

Wirkmechanismus

Target of Action

A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa

Mode of Action

The exact mode of action of this compound is currently unknown. For the structurally similar compound apixaban, it binds to factor Xa, inhibiting its activity and thus preventing blood coagulation . If our compound has a similar target, it might also act as an inhibitor, but this is purely speculative at this point.

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed target factor Xa like apixaban, it would impact the coagulation cascade , a series of reactions that ultimately helps form a clot to prevent excessive bleeding .

Pharmacokinetics

The structurally similar compound apixaban has good oral bioavailability , suggesting that our compound might have similar properties

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. If it acts similarly to apixaban, it could prevent the formation of blood clots by inhibiting factor Xa .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-5-3-4-14(12-15)13-25(23,24)20-16-7-9-17(10-8-16)21-11-2-1-6-18(21)22/h3-5,7-10,12,20H,1-2,6,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUGHPSZVPLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2430219.png)

![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)

![Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2430222.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)

![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2430225.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)